molecular formula C5H10NNaO3 B6251024 sodium 2-[(3-hydroxypropyl)amino]acetate CAS No. 77428-79-6

sodium 2-[(3-hydroxypropyl)amino]acetate

Cat. No.: B6251024
CAS No.: 77428-79-6
M. Wt: 155.13 g/mol
InChI Key: FSYFKGDHZVCHHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[(3-hydroxypropyl)amino]acetate (IUPAC name: sodium 2-[(3-hydroxypropyl)amino]ethanoate) is a sodium salt derived from the amino acid derivative 2-[(3-hydroxypropyl)amino]acetic acid. Its molecular formula is C₅H₁₀NNaO₄, with a molecular weight of 179.13 g/mol. The compound features a hydrophilic 3-hydroxypropylamine substituent attached to an acetate backbone, conferring water solubility due to the sodium counterion and polar functional groups.

A general approach involves:

Esterification: Reacting 2-[(3-hydroxypropyl)amino]acetic acid with methanol or ethanol under acidic catalysis to form the methyl/ethyl ester.

Saponification: Treating the ester with sodium hydroxide to yield the sodium salt .

Applications: Based on structurally related compounds (e.g., ), this compound may serve as:

  • A chelating agent in pharmaceutical formulations.
  • A hydrophilic intermediate for drug delivery systems targeting P-glycoprotein inhibition or β-secretase (BACE1) modulation .

Properties

CAS No.

77428-79-6

Molecular Formula

C5H10NNaO3

Molecular Weight

155.13 g/mol

IUPAC Name

sodium;2-(3-hydroxypropylamino)acetate

InChI

InChI=1S/C5H11NO3.Na/c7-3-1-2-6-4-5(8)9;/h6-7H,1-4H2,(H,8,9);/q;+1/p-1

InChI Key

FSYFKGDHZVCHHC-UHFFFAOYSA-M

Canonical SMILES

C(CNCC(=O)[O-])CO.[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[(3-hydroxypropyl)amino]acetate typically involves the reaction of 3-aminopropanol with chloroacetic acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

  • Reaction of 3-aminopropanol with chloroacetic acid:

      Reagents: 3-aminopropanol, chloroacetic acid

      Conditions: The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction.

    • Equation:

      HOCH2CH2CH2NH2+ClCH2COOHHOCH2CH2CH2NHCH2COOH+HCl\text{HOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{COOH} + \text{HCl} HOCH2​CH2​CH2​NH2​+ClCH2​COOH→HOCH2​CH2​CH2​NHCH2​COOH+HCl

  • Neutralization with sodium hydroxide:

    • Reagents: Sodium hydroxide
    • Conditions: The resulting 2-[(3-hydroxypropyl)amino]acetic acid is neutralized with sodium hydroxide to form the sodium salt.
    • Equation:

      HOCH2CH2CH2NHCH2COOH+NaOHHOCH2CH2CH2NHCH2COONa+H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{COOH} + \text{NaOH} \rightarrow \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{COONa} + \text{H}_2\text{O} HOCH2​CH2​CH2​NHCH2​COOH+NaOH→HOCH2​CH2​CH2​NHCH2​COONa+H2​O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Batch or continuous reactors for the initial synthesis.
  • Purification steps such as crystallization or filtration to isolate the product.
  • Quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[(3-hydroxypropyl)amino]acetate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The amino group can be reduced to form secondary or tertiary amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
  • Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

  • Oxidation: Products include 2-[(3-oxopropyl)amino]acetic acid or 2-[(3-carboxypropyl)amino]acetic acid.
  • Reduction: Products include secondary or tertiary amines.
  • Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Sodium 2-[(3-hydroxypropyl)amino]acetate has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
  • Medicine: Explored for its potential therapeutic properties, including its use in drug development and delivery systems.
  • Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of sodium 2-[(3-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
  • Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, neurotransmission, and cellular signaling.

Comparison with Similar Compounds

Key Differences :

  • Backbone Complexity : Sodium acetate lacks nitrogen and hydroxyl groups, making it simpler but less functionally versatile.
  • Substituent Effects : The 3-hydroxypropylamine group enhances hydrophilicity compared to cyclopropane () or triazine derivatives ().

Physicochemical Properties

Property This compound Sodium Acetate Methyl 2-[(cyclopropylmethyl)amino]acetate 4-[...]benzenesulfonamide ()
Molecular Weight 179.13 g/mol 82.03 g/mol 143.18 g/mol 351.79 g/mol
Water Solubility High (predicted) Very high Low Low
logP (Predicted) -1.2 (hydrophilic) -0.17 0.5 -0.38
Melting Point ~200°C (decomposes) 324°C Not reported Not reported

Key Findings :

  • The sodium salt form and hydroxyl group confer exceptional water solubility , surpassing methyl esters () and triazine derivatives ().
  • Lipophilicity : The compound’s predicted logP (-1.2) aligns with ’s triazine derivative (logk = -0.38), indicating suitability for aqueous-phase applications .

Drug Delivery

  • The 3-hydroxypropylamine moiety enhances membrane permeability compared to sodium acetate, as seen in P-glycoprotein inhibitors ().

Industrial Use

  • Sodium acetate () is widely used as a buffering agent, whereas this compound’s chelating properties may expand its utility in metal-ion sequestration .

Table 1: Comparative Analysis of Key Parameters

Parameter This compound Sodium Acetate Methyl 2-[(cyclopropylmethyl)amino]acetate
Water Solubility >500 mg/mL 763 mg/mL <50 mg/mL
logP -1.2 -0.17 0.5
Bioactivity Chelation, enzyme modulation Buffering Synthetic intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.